2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Description
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Properties
IUPAC Name |
2-[[6-(3,5-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-10-6-11(2)8-12(7-10)19-16-20-14(17-4-5-23)13-9-18-22(3)15(13)21-16/h6-9,23H,4-5H2,1-3H3,(H2,17,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBWLGDGRFIYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=C3C=NN(C3=N2)C)NCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine derivatives, have been reported to interact with a variety of targets, including tyrosine kinases. These enzymes play crucial roles in cellular processes such as growth, differentiation, and metabolism.
Mode of Action
It is likely that the compound interacts with its target(s) through its amino and pyrimidine groups, which are common structural features in many bioactive molecules.
Biochemical Pathways
Given the potential interaction with tyrosine kinases, it is plausible that the compound could influence pathways related to cell growth and differentiation.
Biological Activity
The compound 2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex molecule that incorporates both pyrazole and pyrimidine moieties. This structural combination suggests a potential for diverse biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article synthesizes findings from various studies to provide an overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrazolo-pyrimidine core, which is known for its medicinal properties. The presence of the 3,5-dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability. The structural formula can be represented as follows:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, certain compounds demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, surpassing the efficacy of standard anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) |
| Pyrazole Derivative A | 85% (10 µM) | 93% (10 µM) |
| Pyrazole Derivative B | 61% (10 µM) | 76% (10 µM) |
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidines is well documented. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have been reported to act as effective inhibitors against EGFR-TK in multiple tumor cell lines .
Antimicrobial Activity
The antimicrobial efficacy of similar pyrazole derivatives has been explored extensively. Compounds were tested against various bacterial strains and fungi, showing promising results. For instance, one study found that a related compound exhibited significant antimicrobial activity against E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL , comparable to established antibiotics .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics. The compound demonstrated an oral bioavailability of approximately 31.8% , indicating good absorption post-administration . Toxicity assessments in animal models revealed no acute toxicity at doses up to 2000 mg/kg , suggesting a safe profile for further development.
Case Study 1: Anti-inflammatory Effects
In an experimental model using carrageenan-induced edema in rats, a synthesized pyrazole derivative exhibited anti-inflammatory effects comparable to indomethacin. The study highlighted the potential for these compounds to serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 2: Anticancer Screening
A series of pyrazolo[3,4-d]pyrimidine derivatives were screened against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated that some derivatives significantly reduced cell viability at micromolar concentrations, with IC50 values ranging from 5 to 15 µM , showcasing their potential as anticancer agents.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of pyrazolo[3,4-d]pyrimidine derivatives. The characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound. For instance, studies have shown that similar pyrazolo derivatives exhibit unique spectral properties that can be useful in identifying their structures .
Anticancer Properties
Recent studies indicate that compounds with a pyrazolo[3,4-d]pyrimidine scaffold demonstrate significant anticancer activity. These compounds have been shown to inhibit specific protein kinases involved in cancer cell proliferation. For example, derivatives of pyrazolo[3,4-d]pyrimidines have been tested against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. Research has highlighted its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. This dual inhibition suggests that such compounds could be beneficial in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol to various biological targets. These studies help elucidate the mechanism of action at the molecular level and guide further modifications to enhance potency and selectivity .
Case Studies
- Anticancer Activity : In a study involving a series of pyrazolo[3,4-d]pyrimidine derivatives, it was found that specific substitutions on the phenyl ring significantly affected their cytotoxicity against human cancer cell lines. The presence of a 3,5-dimethyl substitution pattern was correlated with enhanced activity due to improved binding interactions with target kinases .
- Anti-inflammatory Mechanism : A case study demonstrated that a related compound exhibited significant inhibition of COX-2 activity in vitro. The structure-activity relationship (SAR) analysis indicated that modifications at the amino group could further enhance anti-inflammatory effects while minimizing side effects associated with non-selective COX inhibitors .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol?
- Methodology : The compound is synthesized via multi-step reactions involving pyrazolo[3,4-d]pyrimidine scaffolds. Key steps include:
- Nucleophilic substitution : Reaction of pyrazolo[3,4-d]pyrimidine intermediates with 3,5-dimethylphenylamine under reflux in ethanol or acetonitrile .
- Functionalization : Ethanolamine groups are introduced via coupling reactions with halogenated intermediates (e.g., chloroacetamide derivatives) in solvents like dichloromethane or ethanol, followed by purification via recrystallization .
- Critical parameters : Reaction time (typically 10–12 hours), stoichiometric ratios (e.g., 1:3 for chalcone and hydrazine derivatives), and solvent polarity for optimal yield .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Analytical techniques :
- Spectroscopy : ¹H NMR and IR spectroscopy are used to verify amine and ethanolamine functional groups. For example, IR peaks at ~3300 cm⁻¹ (N-H stretch) and ¹H NMR signals at δ 3.5–4.0 ppm (ethanolamine protons) .
- Chromatography : HPLC with ammonium acetate buffer (pH 6.5) ensures purity, while TLC monitors reaction progress .
- Elemental analysis : Confirms molecular formula (e.g., C₁₇H₂₀N₆O) and absence of residual solvents .
Advanced Research Questions
Q. What strategies are employed to optimize reaction conditions for high yield and reproducibility?
- Key variables :
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates, while ethanol facilitates recrystallization .
- Catalysis : Morpholine or sodium acetate accelerates cyclization and reduces side reactions .
- Temperature control : Reflux (70–80°C) minimizes byproducts in multi-step syntheses .
- Case study : In the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, substituting dichloromethane with dry benzene improved benzoate ester yields by 15% .
Q. How is the biological activity of this compound evaluated in preclinical studies?
- In vitro assays :
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC values calculated .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates to determine IC₅₀ values .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like cyclin-dependent kinases .
Q. How can researchers address contradictions in biological activity data across studies?
- Troubleshooting approaches :
- Strain variability : Validate activity against standardized microbial strains (e.g., ATCC) to reduce false negatives .
- Assay conditions : Control pH (e.g., 6.5–7.4) and solvent polarity (DMSO ≤1% v/v) to avoid interference .
- Statistical rigor : Use ANOVA or Student’s t-test to assess significance (p < 0.05) across triplicate experiments .
Q. What computational methods are used to elucidate structure-activity relationships (SAR)?
- Tools and workflows :
- DFT calculations : Gaussian 09 optimizes molecular geometry and calculates HOMO-LUMO gaps to predict reactivity .
- QSAR modeling : Partial least squares (PLS) regression correlates substituent effects (e.g., 3,5-dimethylphenyl) with bioactivity .
- Pharmacophore mapping : MOE software identifies critical hydrogen-bonding motifs (e.g., ethanolamine hydroxyl group) for target engagement .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
